An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dimorpholinonitrobenzene
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dimorpholinonitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis and characterization of 2,4-dimorpholinonitrobenzene, a molecule of significant interest due to the integration of the pharmacologically relevant morpholine scaffold with the synthetically versatile nitroaromatic core. While direct literature on this specific compound is sparse, this document outlines a robust synthetic strategy based on well-established principles of nucleophilic aromatic substitution and details the expected analytical characterization, providing a foundational framework for its preparation and study.
Introduction: The Rationale for 2,4-Dimorpholinonitrobenzene
The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic profiles and biological activities.[1] Its presence can improve aqueous solubility, metabolic stability, and receptor binding.[2] Morpholine derivatives have demonstrated a wide array of pharmacological actions, including anticancer, anti-inflammatory, and antibacterial properties.[3][4]
Nitroaromatic compounds, on the other hand, are crucial intermediates in the synthesis of a vast range of industrial chemicals, including dyes, polymers, and pharmaceuticals.[5][6] The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack, enabling the facile introduction of various functional groups.
The synthesis of 2,4-dimorpholinonitrobenzene, therefore, represents the convergence of these two important chemical motifs. This compound serves as a potential building block for novel therapeutic agents and functional materials. This guide details a proposed synthesis, outlines comprehensive characterization protocols, and discusses the potential applications and safety considerations associated with this molecule.
Proposed Synthesis of 2,4-Dimorpholinonitrobenzene
The most plausible and efficient method for the synthesis of 2,4-dimorpholinonitrobenzene is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of leaving groups (typically halogens) on an aromatic ring by a nucleophile. The presence of a strongly electron-withdrawing group, such as a nitro group, in the ortho or para position to the leaving group is essential for activating the ring towards nucleophilic attack.[7]
Reaction Principle: The SNAr Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (morpholine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.
Caption: Proposed workflow for the synthesis of 2,4-Dimorpholinonitrobenzene.
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluoronitrobenzene (1.0 eq), morpholine (2.2 eq), and anhydrous sodium carbonate (2.2 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol. [7][8]2. Reaction: Heat the reaction mixture to 80-100 °C and stir. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-water and stir until a precipitate forms.
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Extraction: If a precipitate does not form, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2,4-dimorpholinonitrobenzene.
Characterization of 2,4-Dimorpholinonitrobenzene
The structural confirmation of the synthesized 2,4-dimorpholinonitrobenzene would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. [9]For 2,4-dimorpholinonitrobenzene, both ¹H and ¹³C NMR would provide key structural information.
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 8.2 | m | 3H |
| O-CH₂ (Morpholine) | ~ 3.7 - 3.9 | t | 8H |
| N-CH₂ (Morpholine) | ~ 3.0 - 3.4 | t | 8H |
The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. The morpholine protons are expected to appear as triplets, corresponding to the coupling with the adjacent CH₂ group. [10][11] Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-NO₂ | ~ 140 - 150 |
| Aromatic C-N | ~ 145 - 155 |
| Aromatic C-H | ~ 115 - 130 |
| O-CH₂ (Morpholine) | ~ 66 - 68 |
| N-CH₂ (Morpholine) | ~ 48 - 52 |
The carbons of the morpholine ring adjacent to the oxygen will be deshielded and appear at a lower field compared to those adjacent to the nitrogen. [12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. [13] Predicted IR Absorption Bands:
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |
| Aromatic C=C | Stretch | ~ 1600, ~1475 |
| C-N | Stretch | ~ 1340 - 1250 |
| C-O-C (Ether) | Stretch | ~ 1150 - 1085 |
| Aromatic C-H | Stretch | ~ 3100 - 3000 |
| Aliphatic C-H | Stretch | ~ 2950 - 2850 |
The most characteristic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group. [14][15][16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. [17][18] Predicted Mass Spectral Data:
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Molecular Ion (M⁺): The expected molecular weight of 2,4-dimorpholinonitrobenzene (C₁₄H₁₉N₃O₄) is 293.32 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 293.
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Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da), cleavage of the morpholine rings, and fragmentation of the aromatic ring.
Caption: A simplified proposed fragmentation pathway for 2,4-Dimorpholinonitrobenzene.
Potential Applications and Future Perspectives
The unique combination of two morpholine units and a nitroaromatic core suggests several potential applications for 2,4-dimorpholinonitrobenzene.
-
Medicinal Chemistry: As a scaffold, it could be a precursor for the synthesis of novel drug candidates. The nitro group can be readily reduced to an amine, which can then be further functionalized to create a library of compounds for screening against various biological targets. The known bioactivities of morpholine derivatives suggest potential for anticancer, antibacterial, and antifungal applications. [2][3][19]* Materials Science: Nitroaromatic compounds are used in the synthesis of dyes and polymers. [5]The presence of the morpholine moieties could impart unique solubility and material properties.
Future research should focus on the synthesis and biological evaluation of derivatives of 2,4-dimorpholinonitrobenzene, particularly those where the nitro group is converted to other functionalities.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
Nitroaromatic Compounds: These compounds are toxic and should be handled with care. [5][20]They can be absorbed through the skin and may cause irritation. Some nitroaromatics are explosive, particularly when heated or subjected to shock, although dinitro-substituted benzenes are generally stable. [15][21]* Starting Materials: 2,4-difluoronitrobenzene and 2,4-dichloronitrobenzene are corrosive and toxic.
-
Morpholine: Morpholine is a corrosive and flammable liquid.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
References
-
Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. Available from: [Link]
-
1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. Available from: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]
-
[Catalytic effect in the reaction of 2,4-dinitrofluorobenzene with morpholine in benzene. 7. Communication on nucleophile aromatic substitution reactions]. PubMed. Available from: [Link]
-
Recognizing the NMR pattern for morpholine. ACD/Labs. Available from: [Link]
-
2,4-difluoronitrobenzene - Nucleophilic Aromatic Substitution With Morpholine Using Flow Reactor. Tradeindia. Available from: [Link]
-
1H and 13C NMR spectra of N-substituted morpholines. PubMed. Available from: [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. Available from: [Link]
-
IR: nitro groups. Available from: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available from: [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. Available from: [Link]
-
Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate. Available from: [Link]
-
Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available from: [Link]
-
Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available from: [Link]
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]
-
Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. ResearchGate. Available from: [Link]
-
Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. Available from: [Link]
-
PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems. Available from: [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]
-
The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. Available from: [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available from: [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available from: [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Available from: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. Available from: [Link]
- Process for producing 2,4-difluoronitrobenzene. Google Patents.
-
Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. Available from: [Link]
-
Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. Available from: [Link]
-
Sensing nitroaromatic explosives in the gas phase. novoMOF - Blog. Available from: [Link]
-
Infrared of nitro compounds. Chemistry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. ijprems.com [ijprems.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.novomof.com [blog.novomof.com]
- 7. vapourtec.com [vapourtec.com]
- 8. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 17. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. preprints.org [preprints.org]
- 19. sciencescholar.us [sciencescholar.us]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
